4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile
Overview
Description
4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C7H6ClN3S . It has a molecular weight of 199.66 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid in physical form .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile can be represented by the InChI code:1S/C6H7ClN2S/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3
. The compound has a canonical SMILES representation as well: CC1=CC(=NC(=N1)SC)Cl
. Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile are not available, it’s known that pyrimidine derivatives can undergo various reactions .Physical And Chemical Properties Analysis
4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile has a molecular weight of 174.65 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond .Scientific Research Applications
Synthesis of New Fused Pyrimidines
4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile is used in the synthesis of new fused pyrimidines. It reacts with hydrazine hydrate to yield 2,4-dihydrazino derivatives, which can further react to form various compounds like ditetrazolo[1,5-a:1′,5′-c]pyrimidine and pyrazolo[3,4-d]-s-triazolo[3,4-b]pyrimidine. These reactions offer pathways to novel pyrimidine structures with potential applications in medicinal chemistry (El-Reedy, Hussain, Ali, & Abdel-motty, 1989).
Creation of Cyanopyrimidines
The compound is also a precursor in the creation of 2-cyanopyrimidines, a class of compounds with various applications. Through a series of reactions, including oxidation and displacement processes, it can be converted into different cyanopyrimidine derivatives, expanding the range of compounds available for further research and development (Kalogirou & Koutentis, 2019).
Antimicrobial Evaluation
This compound is used as a starting material in the synthesis of various pyrimidine derivatives, some of which have been evaluated for antimicrobial properties. The synthesized compounds show potential in the development of new antimicrobial agents, highlighting the compound's significance in the search for new therapeutics (Abdelghani, Said, Assy, & Hamid, 2017).
Development of Anticancer Agents
Research has also focused on the synthesis of pyrimidine derivatives from 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile that exhibit anticancer properties. These compounds have been tested against various cancer cell lines, indicating their potential as anticancer agents. This application is particularly significant given the ongoing need for effective cancer treatments (Bhale et al., 2022).
Structural and Spectroscopic Studies
The compound has been the subject of structural and spectroscopic studies using quantum chemical methods. These studies provide valuable insights into the molecular structure, electronic charge distribution, and spectral characteristics of the compound, facilitating its application in various research fields (Gupta, Sharma, Virdi, & Ram, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-6-methyl-2-methylsulfanylpyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-4-5(3-9)6(8)11-7(10-4)12-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSMJMNRTRHBSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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